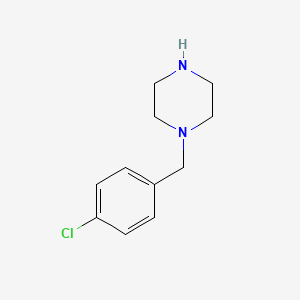

1-(4-Chlorobenzyl)piperazine

説明

Structure

3D Structure

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJXJZOWHSTWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177723 | |

| Record name | 4-Chlorobenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-88-2 | |

| Record name | 4-Chlorobenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 1 4 Chlorobenzyl Piperazine

Advanced Synthetic Routes and Optimization for 1-(4-Chlorobenzyl)piperazine

The synthesis of this compound can be achieved through several chemical pathways, with the reaction between 4-chlorobenzyl chloride and piperazine (B1678402) being a primary method. nih.gov

Reaction of 4-Chlorobenzyl Chloride with Piperazine

The principal synthesis of this compound involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and piperazine. nih.gov In this reaction, the piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride, leading to the displacement of the chloride ion and the formation of the desired product.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the process. nih.gov Common solvents for this reaction include dichloromethane (B109758), ethanol, and N,N-dimethylformamide (DMF). nih.gov

A general representation of the reaction is as follows:

4-Chlorobenzyl chloride + Piperazine → this compound + HCl

Alternative Synthetic Pathways for this compound

Alternative methods for synthesizing this compound and its derivatives have been explored to improve yield, purity, and process efficiency. One such method involves the reaction of a piperazine derivative with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate. nih.gov

For instance, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine can be reacted with 4-chlorobenzyl chloride in DMF with potassium carbonate to yield the corresponding this compound derivative. nih.gov

Another approach involves the reduction of a precursor molecule. For example, 1-(4-chlorobenzhydryl)piperazine (B1679854) can be synthesized by the reduction of 4-chlorobenzophenone (B192759) using sodium borohydride, followed by reaction with thionyl chloride and then piperazine. mdpi.com Although this produces a related but different molecule, the underlying principles of building the piperazine scaffold and attaching a chlorobenzyl-containing moiety are relevant.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature: Controlled temperatures are used to manage the reaction rate and minimize the formation of side products.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Anhydrous solvents like dichloromethane or DMF are frequently used. nih.gov

Base: The use of a suitable base, such as triethylamine (B128534) or potassium carbonate, is essential for neutralizing the acid byproduct and driving the reaction to completion. nih.gov

Stoichiometry: Adjusting the molar ratio of the reactants can help to ensure the complete conversion of the limiting reagent.

For instance, in the synthesis of related derivatives, reactions are often initiated at a lower temperature (e.g., 0°C) and then allowed to proceed at room temperature. nih.gov

Scale-Up Considerations for Industrial Production

For the industrial production of this compound, the synthetic routes are adapted for large-scale operations. This involves optimizing the reaction conditions to ensure maximum yield and purity in a cost-effective and safe manner. Continuous flow synthesis using microreactors is a modern approach that can offer precise control over reaction parameters, potentially leading to improved yield and scalability. Purification techniques such as crystallization and chromatography are employed to achieve the desired purity of the final product. vulcanchem.comchemicalbook.com

Chemical Reactions and Derivatization Strategies

This compound is a versatile building block that can undergo various chemical reactions to produce a wide range of derivatives.

Nucleophilic Substitution Reactions

The secondary amine in the piperazine ring of this compound is nucleophilic and can readily react with various electrophiles. This allows for the synthesis of a diverse array of derivatives.

A common derivatization is the reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. For example, this compound can be reacted with chloroacetyl chloride to form 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine. This reaction is typically performed in a suitable solvent like dichloromethane in the presence of a base to scavenge the HCl produced.

Similarly, it can react with various benzoyl chlorides in a nucleophilic substitution reaction to yield 1-(substituted-benzoyl)-4-(4-chlorobenzyl)piperazine derivatives. mdpi.com These reactions are often carried out in the presence of triethylamine in a solvent like dichloromethane. mdpi.com

The general scheme for these reactions is:

This compound + R-COCl → 1-(Acyl)-4-(4-chlorobenzyl)piperazine + HCl

This compound + R-SO₂Cl → 1-(Sulfonyl)-4-(4-chlorobenzyl)piperazine + HCl

These derivatization strategies are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. mdpi.com

| Reactant | Reagent | Product | Reaction Type |

| 4-Chlorobenzyl chloride | Piperazine | This compound | Nucleophilic Substitution |

| This compound | Chloroacetyl chloride | 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine | Nucleophilic Acyl Substitution |

| This compound | Benzoyl chlorides | 1-(Benzoyl)-4-(4-chlorobenzyl)piperazine derivatives | Nucleophilic Acyl Substitution |

Oxidation and Reduction Reactions

While the primary reactivity of this compound involves the nitrogen atoms of the piperazine ring, the molecule can theoretically undergo oxidation and reduction reactions at different sites. The aromatic chloro group can be a site for reduction, and the benzyl (B1604629) C-N bond can be cleaved under reductive conditions. However, in the context of its use as a synthetic building block, reactions that preserve the core structure are more common. The secondary amine of the piperazine ring is susceptible to oxidation, though this is often an undesirable side reaction during derivatization rather than a targeted synthetic step.

Formation of Hydrochloride Salts and Other Derivatives

The presence of the basic piperazine ring makes this compound readily convertible into its acid addition salts. The most common of these is the hydrochloride salt, which is often preferred for its increased water solubility and crystalline nature, facilitating handling and purification. The formation of the dihydrochloride (B599025) salt is a straightforward acid-base reaction where the compound is treated with hydrochloric acid, typically in an alcoholic solvent like ethanol, leading to the precipitation of the salt.

The nucleophilic secondary amine of the piperazine ring is the primary site for derivatization. A common synthetic route involves the N-alkylation or N-acylation at this position. For instance, it can be reacted with various electrophiles to yield a diverse range of substituted piperazines.

One significant application is its use as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor in the multi-step synthesis of cetirizine, where it is reacted with 2-(2-chloroethoxy)acetic acid or its derivatives. Another common reaction is its condensation with aldehydes and other reagents to form new carbon-nitrogen bonds.

Characterization Techniques for Synthesized Compounds

The structural elucidation of this compound and its synthesized derivatives relies on a combination of modern analytical techniques. Spectroscopic methods and elemental analysis are routinely employed to confirm the identity and purity of these compounds.

Spectroscopic Methods (e.g., IR, 1H NMR, 13C NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the derivatives of this compound, characteristic absorption bands can confirm the success of a reaction. For example, the formation of an amide bond during acylation would be indicated by the appearance of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹. The N-H stretching vibration of the piperazine ring in the parent compound is also a key diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons of the chlorobenzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the piperazine ring. Upon derivatization, shifts in the positions of these signals, particularly those of the piperazine ring protons, provide clear evidence of substitution.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This allows for the unambiguous confirmation of the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) confirms the molecular formula, and the fragmentation can help to identify different parts of the molecule.

The following table summarizes typical spectroscopic data for a derivative of this compound, specifically 1-(4-chlorobenzyl)-4-(3,4-dichlorophenacyl)piperazine.

| Technique | Observed Data |

| IR (KBr, cm⁻¹) | 2926, 2824 (C-H), 1681 (C=O), 1588, 1489 (C=C) |

| ¹H NMR (CDCl₃, δ ppm) | 2.50 (t, 4H, piperazine), 3.50 (s, 2H, CH₂), 3.63 (t, 4H, piperazine), 7.27-7.30 (m, 4H, Ar-H), 7.51 (d, 1H, Ar-H), 7.78 (dd, 1H, Ar-H), 8.04 (d, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 53.0, 53.3, 62.8, 64.7, 127.4, 128.7, 129.5, 130.4, 130.6, 132.8, 133.0, 134.7, 136.5, 195.1 (C=O) |

| Mass Spec (m/z) | 425 [M+H]⁺ |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized derivative. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and identity of the compound.

Below is an example of elemental analysis data for a synthesized derivative, 1-(4-chlorobenzyl)-4-(5-oxohexyl)piperazine dihydrochloride.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.01 | 58.23 |

| Hydrogen (H) | 8.05 | 8.14 |

| Nitrogen (N) | 7.12 | 7.02 |

Pharmacological Profiles and Biological Activities of 1 4 Chlorobenzyl Piperazine and Its Derivatives

Central Nervous System (CNS) Activity

Derivatives of 1-(4-chlorobenzyl)piperazine are recognized for their significant interactions with the central nervous system. researchgate.netguidechem.com The structural characteristics of these compounds, particularly the piperazine (B1678402) ring and the 4-chlorobenzyl group, allow them to modulate the activity of various neurotransmitter receptors, making them subjects of investigation for a range of neurological and psychiatric conditions. guidechem.com

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)

The interaction of this compound derivatives with serotonin receptors is a key aspect of their CNS activity. These compounds have shown notable affinity for both 5-HT1A and 5-HT2A receptors, which are crucial targets for antidepressant and antipsychotic drugs. unisi.ittandfonline.com

Derivatives of 1-(4-chlorophenyl)piperazine (B178656) have been synthesized and evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors. unisi.it Research has shown that specific structural modifications, such as the introduction of a 4-chlorophenyl or a 3,4-dichlorophenyl group on the piperazine moiety, can lead to high affinity for the 5-HT1A receptor. unisi.it For instance, a derivative featuring a 4-chlorophenyl group (3j) exhibited a Ki value of 0.344 nM for the 5-HT1A receptor. unisi.it Another study on picolinamide (B142947) derivatives linked to an arylpiperazine moiety also highlighted compounds with high affinity and specificity for serotoninergic receptors. unisi.it

The affinity for the 5-HT2A receptor is also significant. For example, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (3b) showed a subnanomolar affinity towards 5-HT2A with a Ki of 0.0224 nM. unisi.it The modulation of both 5-HT1A and 5-HT2A receptors is a desirable feature for atypical antipsychotics, and various piperazine derivatives have been developed with this dual activity in mind. vulcanchem.comnih.gov

| Derivative | Receptor | Affinity (Ki) |

| 4-chlorophenyl derivative (3j) | 5-HT1A | 0.344 nM |

| 3,4-dichlorophenyl derivative (3k) | 5-HT1A | 0.183 nM |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | 5-HT1A | 0.046 nM |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (3b) | 5-HT2A | 0.0224 nM |

Dopamine (B1211576) Receptor Modulation (e.g., D2, D4)

The modulation of dopamine receptors, particularly the D2 and D4 subtypes, is another critical area of pharmacological activity for this compound derivatives. These receptors are primary targets for antipsychotic medications. jneurosci.orgcapes.gov.br

Studies have shown that certain piperazine derivatives exhibit high affinity for D2 autoreceptors and serotonin 5-HT2A receptors, with Ki values of 12 nM and 8 nM, respectively. vulcanchem.com This dual modulation may help in reducing the extrapyramidal side effects commonly associated with traditional antipsychotics. vulcanchem.com

Furthermore, derivatives of 1-(4-chlorophenyl)piperazine have been identified as potent D4 receptor ligands. For example, 3-{[4-(4-chlorophenyl) piperazin-1-yl]-methyl}-1H-pyrrolo[2,3-b]pyridine acts as a D4 antagonist and has been used to study the role of D4 receptors in the prefrontal cortex. jneurosci.orgcapes.gov.br The binding affinity of these ligands can be influenced by factors such as sodium concentration, which can enhance the affinity of certain D4-selective ligands to the D2 receptor. nih.gov

| Derivative | Receptor | Affinity (Ki) |

| Piperazine derivative | D2 autoreceptors | 12 nM |

| Piperazine derivative | 5-HT2A receptors | 8 nM |

Potential as Antidepressants and Anxiolytics

The ability of this compound and its derivatives to interact with serotonin and dopamine systems underscores their potential as antidepressants and anxiolytics. smolecule.com The piperazine moiety is a common structural feature in many antidepressant and anxiolytic drugs. researchgate.net

For instance, 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP) has been studied for its antidepressant and anxiolytic properties, which are attributed to its modulation of the serotonergic system. It acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the synaptic cleft. Similarly, 1-(4-Chloro-benzyl)-piperazine hydrochloride has been noted for its serotonergic activity and is being investigated for its potential therapeutic effects on mood disorders. smolecule.com Derivatives of 1-(2-pyrimidin-2-yl)piperazine have also been identified as potential antidepressants and anxiolytics. tandfonline.com

Antipsychotic Activity

The antipsychotic potential of this compound derivatives is primarily linked to their ability to modulate dopamine and serotonin receptors. vulcanchem.com A dual antagonism of D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotic drugs.

Several piperazine derivatives have been synthesized and evaluated for their antipsychotic properties. vulcanchem.comnih.gov For example, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione demonstrated high affinity for dopamine D2, D3 and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov This compound was effective in animal models predictive of antipsychotic activity, inhibiting behaviors induced by apomorphine (B128758) and MK-801 without causing extrapyramidal symptoms. nih.gov The modulation of D4 receptors in the prefrontal cortex by compounds like 3-[(4-[4-chlorophenyl]piperazine-1-yl)methyl]-[1H]-pyrrolo[2,3-b]pyridine is also considered a key mechanism for their antipsychotic effects. jneurosci.orgcapes.gov.br

Dopamine Uptake Inhibition

Certain derivatives of this compound are potent inhibitors of dopamine uptake. mdpi.com This action can increase the concentration of dopamine in the synapse, which is a mechanism relevant to the treatment of certain neurological and psychiatric disorders.

Structure-activity relationship studies have revealed that the position of the chloro substituent on the phenyl ring influences the dopamine reuptake inhibition activity, with the para position being optimal. Novel diphenylalkyl piperazine derivatives have been synthesized and shown to have high affinities for the dopamine transporter. mdpi.com For instance, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a highly potent and selective dopamine transporter (DAT) ligand with a dissociation constant (Ki) of 0.04 nM, making it significantly more potent than cocaine in vitro. wikipedia.org

Anticancer and Cytotoxic Effects

In addition to their CNS activity, this compound and its derivatives have demonstrated significant anticancer and cytotoxic effects against a variety of cancer cell lines. mdpi.comnih.gov

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and showed significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.comnih.gov For example, 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride has shown potent cytotoxic effects, particularly against liver cancer cells like HUH7. The chloroacetyl group is thought to enhance cytotoxicity by increasing lipophilicity and membrane permeability, allowing it to form covalent bonds with proteins.

Another study reported on benzhydrylpiperazine derivatives with carboxamide and thioamide moieties, where the 4-chlorobenzhydrylpiperazine derivatives were generally more cytotoxic. bilkent.edu.tr Thioamide derivatives, in particular, showed higher growth inhibition than their carboxamide counterparts. bilkent.edu.tr Furthermore, piperazine hybridized coumarin (B35378) indolylcyanoenones have been developed, with the 4-chlorobenzyl derivative showing prominent inhibition of Pseudomonas aeruginosa. mdpi.com

| Derivative | Cancer Cell Line | Activity |

| 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride | HUH7 (Liver Cancer) | Significant reduction in cell viability |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Significant cell growth inhibitory activity |

| 4-chlorobenzhydrylpiperazine thioamide derivatives | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Higher growth inhibition than carboxamide analogs |

In Vitro Cytotoxicity on Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines. mdpi.comresearchgate.netnih.gov These compounds exhibited notable growth inhibition on liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cells. mdpi.comnih.govtandfonline.com The cytotoxic activity was observed at micromolar concentrations, with some derivatives showing lower GI₅₀ values than the standard anticancer drug 5-fluorouracil. mdpi.com

Similarly, another study reported the synthesis and cytotoxic screening of benzhydrylpiperazine derivatives with carboxamide and thioamide moieties against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. tandfonline.combilkent.edu.tr The results indicated that 4-chlorobenzhydrylpiperazine derivatives were generally more cytotoxic. tandfonline.combilkent.edu.tr

Furthermore, research on 1-(chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride highlighted its potential as a lead structure for new anticancer therapies due to its significant inhibitory effects on the viability of liver cancer cells (HUH7).

The table below summarizes the cytotoxic activity of selected this compound derivatives on various cancer cell lines.

| Compound Type | Cancer Cell Lines Tested | Key Findings |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), Breast (MCF7, BT20, T47D, CAMA-1), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296) | High cytotoxicity at micromolar concentrations; some derivatives more potent than 5-fluorouracil. mdpi.comnih.gov |

| Benzhydrylpiperazine carboxamide and thioamide derivatives | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | 4-chlorobenzhydrylpiperazine derivatives showed greater cytotoxicity. tandfonline.combilkent.edu.tr |

| 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride | Liver (HUH7) | Significant reduction in cell viability, indicating potential for hepatocellular carcinoma therapy. |

Mechanisms of Anticancer Action

The anticancer effects of piperazine derivatives are attributed to several mechanisms of action. Mechanistic evaluations have revealed that piperazines can inhibit microtubule synthesis, which is crucial for cell division. mdpi.com They also inhibit cell cycle progression and angiogenesis, the process by which tumors develop their own blood supply to support growth and metastasis. mdpi.comresearchgate.net

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.com This direct killing of tumor cells is a distinct mode of action. mdpi.com For instance, some piperazine derivatives have been shown to induce apoptosis in U937 cells. researchgate.net The chloroacetyl group in compounds like 1-(chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride is thought to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting key enzymes involved in cancer cell proliferation or inducing apoptosis through receptor-mediated pathways.

Preclinical Efficacy in Animal Models

Preclinical studies in small animal models, supported by the U.S. National Cancer Institute (NCI), have demonstrated the ability of lead piperazine compounds to suppress and even eliminate experimental tumors. mdpi.comtubitak.gov.tr These findings underscore the in vivo potential of these compounds as anticancer agents.

Comparative Analysis with Other Piperazine Derivatives in Cancer Therapy

In comparative analyses, 4-chlorobenzhydrylpiperazine derivatives have often shown superior cytotoxic activity compared to other piperazine analogues. For example, in a study of benzhydrylpiperazine carboxamide and thioamide derivatives, those with the 4-chlorobenzhydryl moiety were generally more cytotoxic. tandfonline.combilkent.edu.tr Furthermore, thioamide derivatives exhibited higher growth inhibition than their carboxamide counterparts. tandfonline.combilkent.edu.tr

The presence of the 4-chlorobenzyl group is a key structural feature that contributes to the biological activity of these compounds. When compared with 1-(chloroacetyl)piperazine (lacking the 4-chlorobenzyl group) and 4-(4-chlorobenzyl)piperazine (lacking the chloroacetyl group), the combined presence of both moieties in 1-(chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride results in unique reactivity and biological activity.

Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Potential

Several studies have highlighted the antibacterial effects of piperazine derivatives. A class of piperazine hybridized coumarin indolylcyanoenones was investigated for its potential to combat bacterial resistance. nih.gov Within this series, the 4-chlorobenzyl derivative 11f showed prominent inhibition of Pseudomonas aeruginosa ATCC 27853, with a minimum inhibitory concentration (MIC) of 1 μg/mL, which was four times more effective than the antibiotic norfloxacin (B1679917). nih.gov This compound was also found to have the ability to disrupt the bacterial cell membrane. nih.gov

Another study on azole-containing piperazine derivatives found that 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone and its 2-phenyl-1H-imidazol-1-yl counterpart exhibited remarkable and broad-spectrum antimicrobial efficacy against all tested strains, with MIC values ranging from 3.1 to 25 µg/mL. koreascience.kr Their activity was comparable to the standard drug chloramphenicol. koreascience.kr

The table below presents the antibacterial activity of a specific this compound derivative.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 4-chlorobenzyl derivative 11f | Pseudomonas aeruginosa ATCC 27853 | 1 | nih.gov |

Antifungal Effects

The antifungal potential of this compound derivatives has also been explored. In a study evaluating 1,2,4-triazole (B32235) alcohols, the N-(4-chlorobenzyl) derivative 21b demonstrated the best antifungal activity against various Candida species, including C. albicans, C. glabrata, C. parapsilosis, C. krusei, and C. tropicalis, with MIC values ranging from 0.063 to 0.5 mg/mL, indicating greater potency than fluconazole. nih.gov

Furthermore, azole-containing piperazine derivatives, such as 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone, showed significant antifungal activity comparable to fluconazole. koreascience.kr

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Derivatives of this compound have shown promise in this area.

In one study, a series of 1-(4-chlorophenyl)cyclopropylmethanone derivatives were synthesized and evaluated for their activity against M. tb h37Rv. researchgate.net Three of the five tested compounds exhibited significant antituberculosis activity. researchgate.net Another area of research involves hybrid molecules. For instance, piperazine-triazole hybrids incorporating chlorophenyl carboxamides demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL, which is superior to some first-line agents like isoniazid. vulcanchem.com Docking studies for these hybrids suggested a dual inhibition mechanism targeting both DNA gyrase and mycobacterial membrane protein large 3 (MmpL3). vulcanchem.com

Further research into hybrid compounds has shown that pyrrole (B145914) derivatives can also be effective. The design and synthesis of 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine, a hybrid of the antitubercular drugs BM212 and SQ109, resulted in compounds with high activity against Mycobacterium tuberculosis. acs.org Some of these novel pyrroles were also highly active against multidrug-resistant clinical isolates, with one compound, in particular, showing low toxicity to eukaryotic cells, marking it as a strong candidate for further development. acs.org Similarly, 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives have been synthesized, with some showing excellent antitubercular activity (MIC 0.008 µM) and improved aqueous solubility compared to other inhibitors in its class. apjhs.com

Table 1: Antituberculosis Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target/Organism | Activity/Findings | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives | M. tb h37Rv | Three compounds showed significant antituberculosis activity. | researchgate.net |

| Piperazine-triazole hybrids with chlorophenyl carboxamides | M. tb | Exhibited MIC values of 1.56–6.25 μg/mL. | vulcanchem.com |

| 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine | M. tuberculosis & MDR strains | Showed high activity against Mtb and multidrug-resistant isolates. | acs.org |

| 4-Carbonyl piperazine substituted 1,3-benzothiazin-4-ones | M. tb H37Ra | Compound 8h showed an MIC of 0.008 µM and high aqueous solubility. | apjhs.com |

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Destruction, Oxidative Stress, DNA Gyrase Binding)

The antimicrobial effects of this compound derivatives are attributed to several mechanisms of action, primarily involving the disruption of essential bacterial structures and processes.

Cell Membrane Destruction: A key mechanism is the destruction of the bacterial cell membrane. Research on a 4-chlorobenzyl derivative of a piperazine hybridized coumarin indolylcyanoenone demonstrated its ability to damage the bacterial cell membrane, leading to increased permeability of both inner and outer membranes. nih.gov This damage results in membrane depolarization, fracture, and the leakage of essential intracellular components, ultimately leading to bacterial cell death. nih.gov The hydrophilic and lipophilic properties of these molecules are crucial; hydrophobic substituents can improve the molecule's ability to insert into the phospholipid bilayer of the bacterial membrane. nih.gov Other studies on chitosan (B1678972) derivatives with piperazine moieties also suggest a mechanism involving the disruption of the outer membrane of gram-negative bacteria, altering its structure and permeability. researchgate.net

Oxidative Stress: In addition to direct membrane damage, some derivatives can induce oxidative stress within the bacterial cell. The aforementioned 4-chlorobenzyl derivative was found to arouse bacterial oxidative stress and metabolic turbulence, which accelerates bacterial apoptosis. nih.gov

DNA Gyrase Binding: Inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, is another significant mechanism. nih.govtubitak.gov.tr Several classes of piperazine derivatives have been identified as DNA gyrase inhibitors. nih.govnih.govmdpi.com For example, a piperazine hybridized coumarin indolylcyanoenone containing a 4-chlorobenzyl group was found to not only insert into DNA but also bind with DNA gyrase, disrupting its biological function. nih.gov Similarly, benzothiazinone-piperazine hybrid analogues have been designed specifically to target Mycobacterium tuberculosis DNA gyrase, with one N-(4-chlorophenyl) derivative showing potent inhibition of the enzyme's supercoiling activity. nih.gov Docking studies have also implicated DNA gyrase B as a target for some novel quinoline-piperazine hybrids. mdpi.com

Other Pharmacological Activities

Beyond their antimicrobial properties, derivatives of this compound exhibit a range of other important pharmacological activities.

Antihistaminic Properties

The piperazine scaffold is a common feature in many antihistamine drugs. rsc.org Derivatives of this compound have been investigated for their potential as H1 receptor antagonists. The p-chlorobenzyl moiety is considered one of the key pharmacophoric groups essential for effective H1 receptor antagonism. rsc.org

Research has shown that 1-(4-chlorobenzhydryl)piperazine (B1679854), a closely related compound, is a metabolite of established antihistamines like meclizine (B1204245) and chlorcyclizine (B1668710) and has been used as a starting material for synthesizing new antihistaminic agents. caymanchem.commedchemexpress.com Studies on N,N'-substituted iminodiacetamide derivatives incorporating a 1-(4-chlorobenzhydryl) piperazine moiety demonstrated moderate antihistamine activity by inhibiting histamine-induced smooth muscle contraction. biomolther.org Furthermore, a series of novel piperazine derivatives were synthesized and tested, with one compound (PD-1) showing significant antihistamine activity, reducing histamine (B1213489) levels by 18.22%. nih.gov Other research into 1,8-naphthyridine-3-carboxylic acid analogues also confirmed the antihistaminic potential of compounds containing the this compound structure. rsc.org

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been demonstrated in various studies. These compounds often act by modulating key inflammatory pathways and mediators.

One study investigated talmapimod (B1681220) analogues, which were synthesized using this compound. A particularly potent analogue, compound 6n , was found to effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced cells. jrespharm.com Its mechanism involves the downregulation of both the NF-κB signaling pathway and p38 MAPK phosphorylation. jrespharm.com

Similarly, a study on novel piperazine derivatives found that compounds PD-1 and PD-2 exhibited noteworthy dose-dependent anti-inflammatory activity. nih.gov They inhibited nitrite (B80452) production and significantly reduced the generation of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Other research on different piperazine derivatives, such as those combined with a 7-chloroquinoline (B30040) moiety, also showed the ability to inhibit multiple inflammatory mediators, including nitric oxide (NO), COX-2, interleukin-6 (IL-6), IL-1β, and TNF-α. tbzmed.ac.ir The incorporation of a chlorophenyl group into hydrazone derivatives has also been noted to influence and potentially enhance anti-inflammatory potency. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Piperazine Derivatives

| Derivative Class | Model | Key Findings | Reference |

|---|---|---|---|

| Talmapimod analogue (6n ) | RAW264.7 cells | Suppressed iNOS and COX-2; Downregulated NF-κB and p38 MAPK pathways. | jrespharm.com |

| Novel piperazine derivatives (PD-1, PD-2) | In vitro | Inhibited nitrite production and TNF-α generation in a dose-dependent manner. | nih.gov |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl) derivatives | RAW 264.7 cells & animal models | Inhibited NO, iNOS, COX-2, IL-6, IL-1β, and TNF-α. | tbzmed.ac.ir |

Sodium Channel (NaV1.7) Inhibition

The voltage-gated sodium channel Nav1.7 is a well-validated target for the treatment of pain, as it plays a critical role in pain signaling pathways. researchgate.net The this compound scaffold has been utilized in the development of Nav1.7 inhibitors.

Specifically, 1-(4-chlorobenzhydryl)piperazine has been employed as a key intermediate in the synthesis of novel Nav1.7 inhibitors. caymanchem.commedchemexpress.com A study focused on the synthesis and evaluation of (4-chlorobenzhydryl) piperazine amides as Nav1.7 inhibitors confirmed the potential of this chemical class. caymanchem.com Another study synthesized a series of 1-((4-chlorophenyl)(phenyl)methyl)piperazine derivatives and evaluated their activity against sodium channels, finding an average inhibition of approximately 65% for Nav1.7. researchgate.net These findings highlight the utility of the this compound framework in designing selective modulators for this important pain target.

Anticonvulsant Activity

The piperazine ring is a structural component in various compounds investigated for anticonvulsant properties. ptfarm.pl Derivatives featuring a chlorophenyl substituent have shown notable activity in preclinical models of epilepsy.

For example, a study of N-Mannich bases derived from 3-benzhydryl-pyrrolidine-2,5-diones found that a compound incorporating a 4-(3-chlorophenyl)-piperazin-1-yl moiety was among the most active in the maximal electroshock (MES) seizure test. ptfarm.pl Similarly, research on 1,4-disubstituted piperazine derivatives identified 1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine as having good activity in the six-hertz (6-Hz) seizure test, providing 100% protection at a specific dose without inducing neurotoxicity. researchgate.netuj.edu.pl

Other studies have explored dicarboxylic piperazine derivatives, where 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) was shown to protect against sound-induced seizures in mice and act as a potent antagonist at kainate receptors. nih.gov While many 1,4-disubstituted piperazines have shown some level of protection against pentylenetetrazol-induced convulsions, the activity is sometimes accompanied by neurotoxicity, indicating the need for careful structural optimization. researchgate.netkarger.com

Antinociceptive Properties and Receptor Modulation (e.g., Histamine H3, Sigma-1)

The search for novel analgesics has led researchers to explore compounds that can modulate multiple targets involved in pain signaling pathways. Derivatives of this compound have emerged as a significant area of interest, particularly for their dual interaction with histamine H3 (H3R) and sigma-1 (σ1R) receptors, both of which are implicated in the modulation of nociception.

The histaminergic system, particularly the H3 receptor, plays a crucial role in neurotransmission within the central nervous system (CNS). As presynaptic auto- and heteroreceptors, H3 receptors regulate the release of histamine and other key neurotransmitters like serotonin, dopamine, and acetylcholine. Antagonism of H3 receptors has been shown to produce antinociceptive effects in various preclinical pain models. nih.govacs.org

Similarly, the sigma-1 receptor, a unique ligand-regulated molecular chaperone protein, is involved in modulating intracellular signaling and has been identified as a promising target for pain management. nih.gov Antagonists of the σ1 receptor have demonstrated efficacy in reducing pain hypersensitivity and can enhance the analgesic effects of opioids. nih.govnih.gov

Recent research has focused on developing dual-acting ligands that target both H3R and σ1R, a strategy that may offer synergistic analgesic effects and an improved therapeutic profile. nih.govacs.org Studies have revealed that some H3R antagonists also possess a significant affinity for sigma receptors. acs.org This dual activity is a key focus in the development of new pain therapies.

Detailed research into piperazine and piperidine (B6355638) derivatives has provided valuable insights into the structure-activity relationships governing affinity for these two receptors. A critical finding is that the nature of the basic core (piperazine vs. piperidine) significantly influences the affinity for the σ1 receptor. nih.govacs.org

One study systematically evaluated a series of H3R ligands for their affinity at sigma receptors. nih.govacs.org Among the tested compounds, those with a piperidine core generally exhibited higher affinity for the σ1 receptor compared to their piperazine counterparts. acs.org For instance, a comparison between two closely related compounds, differing only by a piperazine (compound 4) versus a piperidine (compound 5) core, revealed a dramatic difference in σ1R affinity. Compound 4 (piperazine) had a Ki value of 1531 nM for σ1R, whereas compound 5 (piperidine) had a Ki of 3.64 nM, while both maintained high affinity for the H3 receptor (Ki = 3.17 nM and 7.70 nM, respectively). nih.govacs.org

Further investigations into a series of derivatives explored the impact of different substituents. A compound featuring a 4-chlorobenzoyl moiety attached to a piperazine core was evaluated, providing direct insight relevant to the this compound chemical space.

| Compound | Core Structure | Substituent | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Reference |

|---|---|---|---|---|---|---|

| Compound 4 | Piperazine | 4-pyridyl | 3.17 | 1531 | 110 | nih.govacs.org |

| Compound 5 | Piperidine | 4-pyridyl | 7.70 | 3.64 | 117 | nih.govacs.org |

| Compound 9 | Piperazine | 4-chlorobenzoyl | 23.0 | 641 | 32.4 | acs.org |

| Compound 11 | Piperidine | phenyl | 6.20 | 4.41 | 67.9 | nih.govacs.org |

The antinociceptive effects of these dual-acting compounds have been confirmed in in vivo models of pain. Selected compounds with high affinity for both H3R and σ1R were tested in the formalin test in mice, a model that assesses both acute and inflammatory pain responses. The results demonstrated that these ligands produce significant antinociceptive effects. nih.gov Specifically, the antagonist activity at both receptors is believed to contribute to their analgesic properties. nih.gov For example, the antinociceptive effects of selected dual-activity compounds were shown to be mediated by their interaction with the σ1R, as their action was enhanced in the presence of an opioid agonist, a known characteristic of σ1R antagonists. nih.gov

| Compound | Dose (mg/kg) | Pain Response Inhibition (%) | Reference |

|---|---|---|---|

| Compound 5 | 50 | Significant Inhibition (data not quantified as percentage) | nih.gov |

| Compound 11 | 50 | Significant Inhibition (data not quantified as percentage) | nih.gov |

These findings underscore the therapeutic potential of developing compounds that modulate both histamine H3 and sigma-1 receptors. The derivatives of this compound represent a promising scaffold for the design of such dual-acting analgesics. The research highlights that while the piperazine core can yield high H3R affinity, modification to a piperidine core may be crucial for achieving potent dual H3R/σ1R antagonism and, consequently, more effective antinociceptive properties. nih.govacs.org

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of derivatives of 1-(4-Chlorobenzyl)piperazine is intrinsically linked to its core structural components: the piperazine (B1678402) ring, the benzyl (B1604629) moiety, and the specific substituent on the benzyl ring. The piperazine ring is a common motif in medicinal chemistry, known for its ability to interact with various biological targets. smolecule.com The 4-chlorobenzyl group often plays a significant role in the binding affinity and specificity of these compounds.

Research has shown that the piperazine scaffold is an important pharmacophore found in a variety of biologically active compounds, including those with anticancer, antifungal, antibacterial, and antipsychotic properties. mdpi.com The versatility of the piperazine template allows for potent and selective ligands for a range of different biological targets. mdpi.com For instance, in some derivatives, the piperazine core is crucial for their interaction with receptors or enzymes, with the chloroacetyl group potentially forming covalent bonds with nucleophilic sites on proteins.

The benzyl group, particularly with a chlorine substitution at the para position, is a key feature for the biological activities observed in many derivatives. For example, in a series of benzhydrylpiperazine derivatives, those with a 4-chlorobenzhydryl group were generally more cytotoxic than other analogs. bilkent.edu.tr The lipophilicity and electronic properties conferred by the chlorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Impact of Substitutions on the Piperazine Ring and Benzyl Moiety

Modifications to both the piperazine ring and the benzyl moiety have been extensively studied to optimize the biological activity of this compound analogs.

Substitutions on the Piperazine Ring:

The nitrogen atoms of the piperazine ring offer convenient points for substitution, allowing for the introduction of various functional groups to modulate activity. For instance, N-acylation of the piperazine core with different benzoyl chlorides has led to the synthesis of derivatives with significant cytotoxic activity against various cancer cell lines. mdpi.com The nature of the substituent on the benzoyl group can have a profound effect on potency. For example, a para-chloro substitution on the benzoyl moiety of a 1-(4-chlorobenzhydryl)piperazine (B1679854) derivative resulted in the best inhibitory activity against certain liver cancer cell lines. researchgate.net In contrast, a para-methoxy group on the same scaffold showed the lowest GI50 values against other cancer cell lines. researchgate.net

Introduction of a chloroacetyl group at the N1 position of the piperazine ring has been shown to enhance cytotoxicity, likely due to increased lipophilicity and better membrane permeability. The reactivity of the chloroacetyl group also allows for further derivatization through substitution reactions with various nucleophiles.

Substitutions on the Benzyl Moiety:

Alterations to the benzyl group, including the position and nature of the substituent, can dramatically impact biological activity. While the 4-chloro substituent is common, other substitutions have also been explored. For example, in a study of tyrosinase inhibitors, a 4-methyl benzyl substitution displayed the highest potency, while the 4-chloro benzyl substitution had moderately lower activity. rsc.org This suggests that electronic effects of the substituent on the benzyl ring are critical, with less electronegative substituents potentially favoring inhibitory potency in this specific context. rsc.org

In another study on antimuscarinic agents, benzyl substitution on the terminal nitrogen of a piperazine moiety was found to be particularly advantageous for achieving functional M3 receptor selectivity. nih.gov Specifically, a 2-chlorobenzyl derivative exhibited high selectivity for M3 versus M1 and M2 muscarinic receptors. nih.gov This highlights the importance of the substitution pattern on the benzyl ring for receptor selectivity.

The following table summarizes the impact of various substitutions on the biological activity of this compound derivatives based on findings from different studies.

| Core Scaffold | Substitution | Biological Activity/Finding | Reference |

| 1-(4-chlorobenzhydryl)piperazine | para-chloro on benzoyl moiety | Best inhibitory activity against HUH7 and FOCUS liver cancer cell lines. researchgate.net | researchgate.net |

| 1-(4-chlorobenzhydryl)piperazine | para-methoxy on benzoyl moiety | Lowest GI50 values against CAMA-1, HCT116, KATO-3, and MFE-296 cancer cell lines. researchgate.net | researchgate.net |

| 1-benzyl-indole hybrid | 4-methyl on benzyl | Highest tyrosinase inhibitory potency. rsc.org | rsc.org |

| 1-benzyl-indole hybrid | 4-chloro on benzyl | Moderately lower tyrosinase inhibitory activity compared to 4-methyl. rsc.org | rsc.org |

| piperazinylpropanone | 2-chlorobenzyl | High selectivity for M3 versus M1 and M2 muscarinic receptors. nih.gov | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools for understanding the SAR of this compound derivatives and for the rational design of new compounds. These approaches provide insights into the molecular interactions that govern biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been widely applied to study the interactions of this compound derivatives with their biological targets.

For instance, docking studies of 1-(4-chlorobenzhydryl) piperazine derivatives have been performed to understand their antiproliferative activity. researchgate.net In one study, the docking analysis of a potent compound was conducted with phosphoinositide 3-kinase (PI3Kδ), while another potent derivative was docked with receptor tyrosine phosphatase (PTPRC/CD45). researchgate.net These studies help to identify key amino acid residues in the binding site that interact with the ligand, providing a basis for designing more potent inhibitors.

In another example, molecular docking was used to investigate the interactions of piperazine-substituted indole (B1671886) derivatives with the COX-2 enzyme. jrespharm.com The results suggested that the anti-inflammatory activity of these compounds might be due to COX-2 inhibition, with the most active compound forming hydrogen bond interactions with key residues in the active site. jrespharm.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies have been conducted on arylpiperazine derivatives to investigate their anti-proliferative activity against prostate cancer cell lines. nih.gov A developed QSAR model revealed that the anti-proliferative activities were strongly dependent on specific molecular descriptors. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drug candidates.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time.

MD simulations have been used to examine the stability of docked poses of piperazine derivatives in the binding pockets of their target receptors. nih.gov For example, MD simulations were performed on piperazine derivatives targeting sigma and histamine (B1213489) receptors to analyze the stability of the compounds in the binding pocket and to correlate experimental outcomes with the interaction frequency of particular amino acids. nih.gov In a different study, MD simulations were performed on a 1-(4-chlorobenzhydryl) piperazine derivative to further analyze its interaction with its target. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT studies can provide insights into molecular properties such as geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

DFT calculations have been used to determine the conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors of 1-(4-Chlorophenyl)piperazine (B178656). dergipark.org.tr These theoretical calculations have shown good agreement with experimental data from NMR, FTIR, and Raman spectroscopy. dergipark.org.tr DFT has also been employed to calculate the HOMO-LUMO energy gaps and molecular electrostatic potential surfaces of ligands and their metal complexes, providing information about their reactivity and stability. tandfonline.com In the study of 1-(4-chlorobenzhydryl) piperazine derivatives, DFT analysis was performed as part of the in silico studies. researchgate.net

Molecular Dynamics Simulations

Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity

The this compound scaffold serves as a versatile template in medicinal chemistry for the development of novel therapeutic agents. Researchers have employed various strategies, including molecular hybridization, bioisosteric replacement, and fragment-based assembly, to design and synthesize new derivatives with improved potency and target selectivity. plos.orgmdpi.com These studies aim to elucidate the structure-activity relationships (SAR) that govern the biological effects of these compounds, leading to the identification of optimized drug candidates for a range of diseases, including cancer, infectious diseases, and neurological disorders. plos.orgmdpi.comnih.gov

A common synthetic approach involves the nucleophilic substitution reaction at the second nitrogen atom of the piperazine ring. mdpi.com For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides in the presence of a base like triethylamine (B128534). mdpi.com This method allows for the introduction of a wide array of substituents, enabling a systematic exploration of the SAR. The general synthetic pathway often begins with the reduction of a corresponding ketone, followed by chlorination and subsequent reaction with piperazine to form the key intermediate, which is then further derivatized. mdpi.com

Anticancer Derivatives:

Research into anticancer agents has yielded several potent piperazine derivatives. In one study, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com The results indicated that the nature of the substituent on the benzoyl ring significantly influences cytotoxicity.

| Compound | Substituent (R) on Benzoyl Ring | HCT-116 IC₅₀ (µM) mdpi.com | MCF7 IC₅₀ (µM) mdpi.com | HUH7 IC₅₀ (µM) mdpi.com |

|---|---|---|---|---|

| 5a | 4-Cl | >100 | 31.0 | 29.2 |

| 5b | 4-F | >100 | 38.0 | 30.0 |

| 5c | 4-OCH₃ | >100 | 59.0 | 42.0 |

| 5d | 4-NO₂ | >100 | 62.0 | 63.0 |

| 5e | 2,4-diCl | >100 | 34.0 | 29.0 |

| 5f | H | >100 | 34.0 | 28.0 |

| 5g | 4-CH₃ | >100 | 37.0 | 34.0 |

Similarly, a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, which are structurally related to piperazines, were synthesized to evaluate their antiproliferative activity. scirp.org The study found that compounds with a carboxamide linkage were generally more active than their carbothioamide counterparts. Notably, the derivative 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showed significant activity against a B-cell leukemia cell line with an IC₅₀ value of 18 µM. scirp.org

Antiviral and Antimicrobial Derivatives:

The versatility of the piperazine core is further demonstrated in its application for developing antiviral and antimicrobial agents. Through a fragment-assembly strategy, novel piperazine derivatives were designed as potential CCR5 antagonists for HIV treatment. plos.org Modifications on a phenyl ring attached to the piperazine nitrogen were explored to determine SAR. It was observed that replacing a fluoro-substituent with hydrogen or chlorine resulted in a 4- or 5-fold decrease in CCR5-mediated fusion activity, highlighting the sensitivity of the binding pocket to the electronic and steric properties of the substituents. plos.org

| Compound | Description | CCR5 Fusion IC₅₀ (µM) plos.org | Anti-HIV-1 IC₅₀ (µM) plos.org |

|---|---|---|---|

| 23h | Base structure with specific substitutions | 6.29 | 0.44 |

| 23a | Replacement of fluoro- with hydrogen | 2.44 | - |

| 23b | Replacement of fluoro- with chlorine | 2.87 | - |

In the realm of antibacterial research, a 4-chlorobenzyl derivative of a piperazine hybridized coumarin (B35378) indolylcyanoenone, compound 11f , showed remarkable inhibition of Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 1 μg/mL, which was four times more effective than the standard drug norfloxacin (B1679917). mdpi.com This highlights the success of molecular hybridization in creating potent antibacterial agents. Further studies on quinoline-piperazine hybrids revealed that compound 5k , a 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivative, exhibited potent and selective activity against Staphylococcus aureus with a MIC of 10 μM. mdpi.com

Derivatives Targeting CNS Receptors and Other Enzymes:

The this compound scaffold has also been modified to target central nervous system (CNS) receptors. For instance, in a study of ligands for dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ) receptors, analogues containing a 1-(4-chlorophenyl)piperazine moiety were synthesized. nih.gov The research indicated that elongating the carbon linker chain in these molecules increases their affinity for the D₂ receptor. nih.gov

Furthermore, piperazine sulphonamide derivatives have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors for potential anti-diabetic applications. pensoft.net SAR analysis of the synthesized compounds revealed that attaching methoxy (B1213986) and fluoro groups to the phenyl ring resulted in better DPP-4 inhibition. Compound 8h from this series was found to significantly decrease serum glucose levels in an in-vivo oral glucose tolerance test (OGTT). pensoft.net

The design and synthesis of these diverse derivatives underscore the chemical tractability and pharmacological importance of the this compound core. The systematic variation of substituents and the application of modern drug design principles continue to yield novel compounds with enhanced efficacy and selectivity for a wide range of biological targets.

Pharmacokinetics and Pharmacodynamics Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

While specific ADME data for 1-(4-Chlorobenzyl)piperazine are not extensively documented, predictions can be made from its structural analogs. The presence of a para-chloro substitution on the benzyl (B1604629) group is known to increase lipophilicity, a key factor that may enhance its ability to cross biological membranes vulcanchem.com. Studies on other phenylpiperazine derivatives, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), have shown significant variability in bioavailability, ranging from 14% to 108% after oral administration in humans sigmaaldrich.comnih.gov. This suggests that the absorption of this compound could also be subject to considerable inter-individual differences.

The distribution of piperazine (B1678402) compounds is generally wide. For mCPP, the elimination half-life is observed to be between 2.6 and 6.1 hours, indicating a relatively moderate duration of action europa.eu. The metabolism and excretion pathways, detailed in the following sections, are the primary routes of elimination from the body. In silico ADME predictions for related compounds like 1-(4-fluorophenyl)piperazine (B120373) are often utilized to estimate pharmacokinetic properties and guide further research researchgate.net.

Impact on P-glycoprotein (P-gp) Function and Drug Bioavailability

P-glycoprotein (P-gp) is a critical efflux transporter that affects the oral bioavailability of many drugs. Research has shown that certain piperazine derivatives can act as P-gp inhibitors. For instance, a complex derivative featuring a (4-chlorophenyl)(phenyl)methyl)piperazin-1-yl structure significantly inhibited P-gp function and increased the oral bioavailability of the anticancer drug paclitaxel (B517696) by up to 2.1-fold in rats nih.govnih.gov. This was attributed to the inhibition of intestinal P-gp, leading to increased absorption and reduced clearance of the co-administered drug nih.govnih.gov.

Given these findings, it is plausible that this compound could also interact with P-gp. If it acts as an inhibitor, it could potentially increase the bioavailability and exposure of other drugs that are P-gp substrates. This highlights a potential for drug-drug interactions that would need to be investigated to ensure safety and efficacy in any therapeutic context .

Enzyme Metabolism and Cytochrome P450 Involvement

The metabolism of piperazine-containing compounds is heavily reliant on the cytochrome P450 (CYP) enzyme system. Studies on numerous structural analogs of this compound consistently point to the involvement of several key CYP isoforms.

For phenylpiperazines like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), CYP2D6 has been identified as the primary enzyme responsible for their metabolism, particularly for hydroxylation reactions nih.govtandfonline.comoup.com. The metabolism of benzylpiperazine (BZP) is also mediated by CYP2D6, along with contributions from CYP1A2 and CYP3A4 researchgate.net. The genetic polymorphism of these enzymes, especially CYP2D6, can lead to significant inter-individual variability in metabolic rates and drug exposure europa.eu. For example, the metabolism of mCPP shows wide variability that could not be fully explained by CYP2D6 genetic variations alone, suggesting other factors are also at play nih.gov. Halogenated analogs, such as the subject compound, may exhibit slower clearance due to a potentially reduced affinity for cytochrome P450 enzymes .

Based on this evidence, this compound is very likely a substrate for CYP enzymes, with CYP2D6 being a probable key player in its metabolic clearance.

Table 1: Cytochrome P450 Involvement in the Metabolism of Structurally Related Piperazine Derivatives

| Compound | Major Metabolizing CYP Enzymes | Reference |

| 1-(3-Chlorophenyl)piperazine (mCPP) | CYP2D6 | nih.govoup.com |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | CYP2D6 | tandfonline.com |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | researchgate.net |

Metabolite Identification and Characterization

The metabolic pathways for piperazine derivatives typically involve hydroxylation and degradation of the piperazine ring. For 1-(3-chlorophenyl)piperazine (mCPP), metabolism in rats leads to the formation of two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and two hydroxy-3-chloroaniline isomers europa.euoup.com. These hydroxylated metabolites are often excreted as glucuronide and/or sulfate (B86663) conjugates europa.euoup.com.

Similarly, the metabolism of benzylpiperazine (BZP) yields metabolites such as 4-hydroxy-BZP, 3-hydroxy-BZP, piperazine, and N-benzylethylenediamine europa.eu. The compound 1-(4-Chlorobenzhydryl)piperazine (B1679854), which is structurally related to this compound, is itself an inactive metabolite of the antihistamines meclizine (B1204245) and chlorcyclizine (B1668710) caymanchem.commedchemexpress.comcaymanchem.com.

Drawing from these examples, the expected metabolic pathways for this compound would likely include:

Hydroxylation of the aromatic chlorobenzyl ring.

N-debenzylation to form piperazine and a 4-chlorobenzyl moiety.

Cleavage and degradation of the piperazine ring itself.

The resulting metabolites would likely undergo further conjugation before excretion.

Table 2: Identified Metabolites of Structurally Related Piperazine Compounds

| Parent Compound | Identified Metabolites | Reference |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline | europa.euoup.com |

| Benzylpiperazine (BZP) | 4-hydroxy-BZP, 3-hydroxy-BZP, Piperazine, N-benzylethylenediamine | europa.eu |

| Meclizine / Chlorcyclizine | 1-(4-Chlorobenzhydryl)piperazine | caymanchem.commedchemexpress.com |

Toxicological Assessment and Safety Profile

In Vitro and In Vivo Toxicity Studies

Acute Toxicity

1-(4-Chlorobenzyl)piperazine is classified as harmful or toxic if ingested. fishersci.comchemicalbook.com Safety Data Sheets (SDS) consistently categorize it under acute oral toxicity. fishersci.com According to one source, it falls under Acute Oral Toxicity Category 4 (H302: Harmful if swallowed). fishersci.com Another SDS indicates a more severe classification, listing it as toxic if swallowed (H301). chemicalbook.com The toxicological properties of the compound have not been fully investigated. fishersci.com Ingestion may lead to severe swelling and damage to delicate tissues, with a risk of perforation. fishersci.com

| Exposure Route | GHS Classification | Hazard Statement | Source |

|---|---|---|---|

| Oral | Category 4 | H302: Harmful if swallowed | fishersci.com |

| Oral | Not specified | H301: Toxic if swallowed | chemicalbook.com |

Skin and Eye Irritation

The compound is identified as a corrosive material that causes severe skin burns and serious eye damage. fishersci.comchemicalbook.com Multiple sources classify it under Skin Corrosion/Irritation, Category 1B, and Serious Eye Damage/Eye Irritation, Category 1. fishersci.com Contact with the skin necessitates immediate removal of all contaminated clothing and rinsing the skin with water. fishersci.comchemicalbook.com For eye contact, immediate and cautious rinsing with water for several minutes is required, and immediate medical attention is advised. fishersci.comchemicalbook.com

| Area of Exposure | GHS Classification | Hazard Statement | Source |

|---|---|---|---|

| Skin | Category 1B | H314: Causes severe skin burns and eye damage | fishersci.comchemicalbook.com |

| Eyes | Category 1 | H318: Causes serious eye damage | chemicalbook.com |

Respiratory System Irritation

While specific data on respiratory irritation for this compound is not extensively detailed, related phenylpiperazine compounds are known to cause respiratory irritation. nih.govthermofisher.comcaymanchem.com For instance, 1-(4-Chlorophenyl)piperazine (B178656) is classified under Specific Target Organ Toxicity - Single Exposure, Category 3 (STOT SE 3), with the hazard statement H335: May cause respiratory irritation. nih.govcaymanchem.comfishersci.be Precautionary advice includes avoiding breathing in dust, fumes, gas, mist, vapors, or spray and using the product only in well-ventilated areas. thermofisher.comcaymanchem.com

Genotoxicity and Mutagenicity

There is a significant lack of available data regarding the genotoxic and mutagenic potential of this compound. Safety data sheets for the compound and its close relatives consistently report that information on mutagenic effects or germ cell mutagenicity is not available or that the substance is not classified due to a lack of data. fishersci.comchemicalbook.comfishersci.beedqm.eu

Carcinogenicity

Specific carcinogenicity studies for this compound have not been identified in the reviewed literature. The International Agency for Research on Cancer (IARC) does not list this compound or its components at significant levels as a probable, possible, or confirmed human carcinogen. chemicalbook.comchemicalbook.com Similarly, other sources confirm that the substance is not listed by IARC. caymanchem.com

Reproductive and Developmental Toxicity

Data on the reproductive and developmental effects of this compound are not available. fishersci.comchemicalbook.com However, concerns are raised based on data from structurally related compounds. The parent compound, piperazine (B1678402), is classified under 'Reproductive toxicity – Category 2' and is suspected of damaging fertility or the unborn child (H361fd). industrialchemicals.gov.au Furthermore, related compounds like (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine and 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine are also suspected of damaging fertility or the unborn child. edqm.eunih.gov

Specific Target Organ Toxicity

Information regarding the specific target organ toxicity (STOT) of this compound is limited and primarily derived from safety data sheets for related compounds. For the closely related compound 1-(4-Chlorophenyl)piperazine hydrochloride, it is classified as causing potential respiratory irritation (STOT SE 3). thermofisher.comsmolecule.com Similarly, (R)-1-[alpha-(4-Chlorophenyl)benzyl]piperazine is also noted for causing respiratory system irritation. fishersci.be However, for this compound itself, and its close analogue 1-(4-Chlorobenzhydryl) piperazine, most safety data sheets indicate that there is no data available for specific target organ toxicity after repeated exposure. canbipharm.comchemicalbook.com

| Compound | CAS Number | Target Organ | Classification |

| 1-(4-Chlorophenyl)piperazine Hydrochloride | 13078-12-1 | Respiratory tract | May cause respiratory irritation (STOT SE 3) thermofisher.comsmolecule.com |

| (R)-1-[alpha-(4-Chlorophenyl)benzyl]piperazine | 300543-56-0 | Respiratory system | STOT SE 3 (H335) fishersci.be |

| This compound | 23145-88-2 | Not specified | No data available for repeated exposure chemicalbook.com |

| 1-(4-Chlorobenzhydryl) piperazine | 300543-56-0 | Not specified | No data available for repeated exposure canbipharm.com |

Hemolysis and Cellular Safety

The cellular safety, particularly cytotoxicity, of piperazine derivatives has been investigated. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial tissues. researchgate.netmdpi.comnih.gov These compounds showed significant cell growth inhibitory activity in micromolar concentrations. researchgate.net Similarly, other studies on benzhydrylpiperazine carboxamide and thioamide derivatives have reported cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines. bilkent.edu.trtandfonline.com It is generally noted that 4-chlorobenzhydrylpiperazine derivatives were more cytotoxic than other tested compounds in these studies. bilkent.edu.trtandfonline.com

Risk Assessment for Research and Potential Therapeutic Use

The risk assessment for this compound in a research setting is guided by its hazard classifications. It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1). fluorochem.co.uksigmaaldrich.comsigmaaldrich.com Due to these corrosive and toxic properties, stringent safety measures are required when handling this compound.

Recommended Safety Precautions for Research Use:

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles, face shield). chemicalbook.comfluorochem.co.uk

Handling: Use only in a well-ventilated area or under a chemical fume hood. fishersci.com Avoid breathing dust, fumes, gas, mist, vapors, or spray. fluorochem.co.uk Do not eat, drink, or smoke when using this product. canbipharm.comfluorochem.co.uk

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. chemicalbook.com If inhaled, move the person to fresh air. canbipharm.comchemicalbook.com For eye contact, rinse cautiously with water for several minutes. chemicalbook.com If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell. canbipharm.comfluorochem.co.uk

Storage: Store in a locked, dry, and well-ventilated place. chemicalbook.com

The compound is used as an intermediate in the synthesis of several antidepressant drugs. unodc.org Its established role in pharmaceutical manufacturing underscores its utility, but the inherent hazards necessitate a thorough risk assessment and adherence to strict safety protocols during its handling and use in any potential therapeutic development. The United Nations Office on Drugs and Crime has noted that some piperazine derivatives, initially investigated as potential pharmaceuticals, were never marketed due to safety concerns or potential for abuse. unodc.org

Future Directions and Therapeutic Potential

Development as a Lead Compound for Pharmaceutical Agents

The molecular framework of 1-(4-chlorobenzyl)piperazine serves as a valuable starting point, or "lead compound," for the design and synthesis of new pharmaceutical agents. The piperazine (B1678402) ring is a common feature in many biologically active compounds, recognized for its ability to interact with various biological targets. mdpi.comresearchgate.net The presence of the 4-chlorobenzyl group further influences the compound's physicochemical properties and its potential for specific receptor binding. biosynth.com

Researchers have actively explored modifications of the this compound structure to enhance its therapeutic properties. By introducing different functional groups, scientists can fine-tune the compound's activity, selectivity, and pharmacokinetic profile. For instance, derivatives have been synthesized and investigated for their potential as anticancer, antimicrobial, and antipsychotic agents. mdpi.comnih.gov

One area of significant interest is the development of anticancer drugs. Studies have shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against liver, breast, and colon cancer cells. mdpi.com The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization, which is essential for cell division. evitachem.com

Furthermore, the versatility of the piperazine scaffold allows for the creation of derivatives with a wide range of biological activities. researchgate.netnih.gov Modifications have led to compounds with potential applications in treating neurological disorders and allergies, highlighting the broad therapeutic landscape that can be explored starting from this lead compound. The development of radioprotective agents is another promising avenue, with novel piperazine derivatives showing enhanced efficacy and reduced toxicity compared to existing options. rsc.org

Table 1: Examples of this compound Derivatives and their Investigated Therapeutic Potential

| Derivative Class | Investigated Therapeutic Area | Reference |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Anticancer | mdpi.comresearchgate.net |

| 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine derivatives | Anticancer, Antitubercular | evitachem.com |

| N-phenylpiperazine derivatives | Antipsychotic | nih.gov |

| 1-(2-hydroxyethyl)piperazine derivatives | Radioprotective | rsc.org |

| Piperazine hybridized coumarin (B35378) indolylcyanoenones | Antibacterial | nih.gov |

| 1-Benzhydryl-piperazine-based HDAC inhibitors | Anticancer (Breast Cancer) | nih.gov |

Exploration in Combination Therapies

The potential of this compound and its derivatives extends beyond their use as single agents. There is a growing interest in exploring their efficacy in combination with other established therapeutic agents. This approach, known as combination therapy, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer.